Eprobemide

Description

Properties

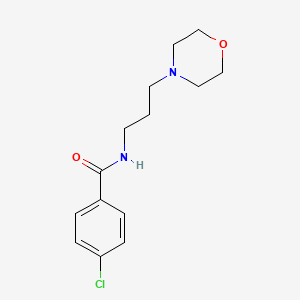

IUPAC Name |

4-chloro-N-(3-morpholin-4-ylpropyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19ClN2O2/c15-13-4-2-12(3-5-13)14(18)16-6-1-7-17-8-10-19-11-9-17/h2-5H,1,6-11H2,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYFGRAGNYHYWEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCCNC(=O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

117854-28-1 (mono-hydrochloride) | |

| Record name | Eprobemide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087940601 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3046409 | |

| Record name | Eprobemide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3046409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87940-60-1 | |

| Record name | 4-Chloro-N-[3-(4-morpholinyl)propyl]benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87940-60-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Eprobemide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087940601 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Eprobemide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3046409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EPROBEMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/URX5F7RDER | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Eprobemide: A Technical Guide to Synthesis and Purification

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification protocols for Eprobemide, a reversible inhibitor of monoamine oxidase A (RIMA). This compound, with the chemical name N-(4-(2-cyano-2-(methoxycarbonyl)vinyl)phenyl)-N-methylacetamide, is a molecule of interest in pharmaceutical research. This document outlines a plausible synthetic route based on established chemical reactions and provides detailed methodologies for purification, catering to the needs of researchers and professionals in drug development.

I. Synthetic Pathway

The synthesis of this compound can be logically approached through a multi-step process culminating in a Knoevenagel condensation. The proposed synthetic pathway involves the preparation of a key amine precursor, its subsequent formylation, and the final condensation reaction to yield the target molecule.

Signaling Pathway of this compound Synthesis```dot

Caption: General purification workflow for this compound.

Crystallization

Crystallization is an effective method for the initial purification of the crude product.

-

Solvent Selection: A suitable solvent system should be determined empirically. A good solvent will dissolve the compound when hot but have low solubility when cold. Common solvents for similar compounds include ethanol, methanol, ethyl acetate, and mixtures with hexane.

-

Procedure:

-

Dissolve the crude this compound in a minimum amount of a suitable hot solvent.

-

Allow the solution to cool slowly to room temperature.

-

For further crystallization, the flask can be placed in a refrigerator or an ice bath.

-

Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

-

Column Chromatography

For higher purity, column chromatography is recommended.

-

Stationary Phase: Silica gel (60-120 mesh) is commonly used. [1]* Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is typically used. The optimal ratio should be determined by TLC analysis.

-

Procedure:

-

Prepare a slurry of silica gel in the chosen eluent and pack it into a glass column.

-

Dissolve the crystallized this compound in a minimum amount of the eluent or a suitable solvent and load it onto the top of the silica gel column.

-

Elute the column with the chosen solvent system, collecting fractions.

-

Monitor the fractions by TLC to identify those containing the pure product.

-

Combine the pure fractions and evaporate the solvent under reduced pressure to obtain pure this compound.

-

IV. Data Presentation

The following tables summarize the expected quantitative data for the synthesis and characterization of this compound. Note: As specific experimental data for this compound synthesis is not publicly available, typical ranges and expected values are provided based on similar reactions.

Table 1: Synthesis Reaction Parameters and Yields

| Step | Reaction | Key Reagents | Catalyst | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |

| 1a | N-Methylation | p-Nitroaniline, Dimethyl sulfate | - | Dichloromethane | 0 - RT | 12 - 16 | 70 - 85 |

| 1b | Nitro Reduction | N-Methyl-p-nitroaniline, Fe | Acetic Acid | Ethanol/Water | Reflux | 2 - 4 | 80 - 95 |

| 2 | Formylation | N-(4-Aminophenyl)-N-methylacetamide, POCl3 | - | DMF | 60 - 70 | 2 - 3 | 60 - 75 |

| 3 | Knoevenagel | N-(4-Formylphenyl)-N-methylacetamide, Methyl cyanoacetate | Piperidine | Ethanol | Reflux | 4 - 6 | 75 - 90 |

Table 2: Physicochemical and Analytical Data of this compound

| Property | Expected Value/Technique |

| Molecular Formula | C14H14N2O3 |

| Molecular Weight | 258.27 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | To be determined experimentally |

| Purity (HPLC) | > 98% |

| ¹H NMR | Consistent with the structure of this compound |

| ¹³C NMR | Consistent with the structure of this compound |

| Mass Spectrometry | [M+H]⁺ at m/z 259.10 |

| FT-IR (cm⁻¹) | Peaks corresponding to C=O, C≡N, C=C, and N-H functional groups |

This guide provides a robust framework for the synthesis and purification of this compound. Researchers are encouraged to optimize the described conditions to achieve the best results in their laboratory settings. Standard safety precautions should be followed when handling all chemicals.

References

In Vitro Characterization of Eprobemide's Binding Affinity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Eprobemide and Monoamine Oxidase A (MAO-A)

This compound is a pharmaceutical agent that was formerly used as an antidepressant.[1] Its therapeutic effect is attributed to its action as a reversible inhibitor of monoamine oxidase A (MAO-A).[1][2] MAO-A is a key enzyme located on the outer mitochondrial membrane, responsible for the oxidative deamination of several key neurotransmitters, including serotonin, norepinephrine, and dopamine.[3][4] By inhibiting MAO-A, this compound increases the synaptic availability of these neurotransmitters, which is believed to be the primary mechanism underlying its antidepressant effects.

Characterizing the in vitro binding affinity of a compound like this compound to MAO-A is a critical step in the drug discovery and development process. This characterization provides quantitative measures of the compound's potency and selectivity, which are essential for understanding its pharmacological profile.

Quantitative Binding Affinity Data

A thorough search of scientific literature and chemical databases did not yield specific quantitative binding affinity values (Kᵢ or IC₅₀) for this compound's interaction with MAO-A. Therefore, a data table summarizing these specific values for this compound cannot be provided. For context, other reversible MAO-A inhibitors, such as Moclobemide, have reported IC₅₀ values in the low micromolar range.

Experimental Protocols for In Vitro Binding Affinity Determination

The following section details a standard experimental protocol for a radioligand binding assay, a common method used to determine the binding affinity of an unlabeled compound (like this compound) for a target receptor or enzyme, in this case, MAO-A.

Radioligand Binding Assay (Competition Assay)

This assay measures the ability of a test compound (the "competitor," e.g., this compound) to displace a radiolabeled ligand that is known to bind to the target with high affinity.

3.1.1. Materials and Reagents

-

Source of MAO-A: This can be a homogenate of a tissue known to express high levels of MAO-A (e.g., rat or human brain cortex, placenta) or a cell line engineered to overexpress recombinant human MAO-A.

-

Radioligand: A specific MAO-A ligand labeled with a radioisotope (e.g., [³H]-Ro 41-1049 or [³H]-Moclobemide). The concentration of the radioligand is typically kept at or below its dissociation constant (Kₑ) for the receptor.

-

Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations.

-

Non-specific Binding Control: A high concentration of a known, potent, and structurally distinct MAO-A inhibitor (e.g., Clorgyline) to determine the amount of radioligand that binds to non-target sites.

-

Assay Buffer: A buffer solution with a physiological pH (e.g., 50 mM Tris-HCl, pH 7.4) containing appropriate ions and additives to ensure enzyme stability and optimal binding conditions.

-

Filtration Apparatus: A cell harvester to rapidly separate the bound from free radioligand by filtration through glass fiber filters.

-

Scintillation Counter: To measure the radioactivity retained on the filters.

-

Scintillation Cocktail: A fluid that emits light when excited by radioactive particles.

3.1.2. Experimental Procedure

-

Membrane Preparation:

-

The tissue or cells are homogenized in a cold buffer.

-

The homogenate is centrifuged to pellet the cell membranes containing MAO-A.

-

The membrane pellet is washed and resuspended in the assay buffer to a specific protein concentration.

-

-

Assay Setup:

-

The assay is typically performed in 96-well plates.

-

To each well, the following are added in a specific order:

-

Assay buffer.

-

A fixed concentration of the radioligand.

-

Varying concentrations of the test compound (this compound) or the non-specific binding control or vehicle (for total binding).

-

The membrane preparation to initiate the binding reaction.

-

-

-

Incubation:

-

The plate is incubated for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow the binding to reach equilibrium.

-

-

Filtration:

-

The incubation is terminated by rapid filtration of the assay mixture through glass fiber filters using a cell harvester. The filters trap the membranes with the bound radioligand.

-

The filters are washed multiple times with ice-cold assay buffer to remove any unbound radioligand.

-

-

Quantification:

-

The filters are placed in scintillation vials with a scintillation cocktail.

-

The radioactivity on each filter is measured using a scintillation counter.

-

3.1.3. Data Analysis

-

Specific Binding Calculation: Specific binding is calculated by subtracting the non-specific binding (counts in the presence of a high concentration of a competing ligand) from the total binding (counts in the absence of a competing ligand).

-

IC₅₀ Determination: The data are plotted as the percentage of specific binding versus the log concentration of the test compound. A sigmoidal dose-response curve is fitted to the data to determine the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

-

Kᵢ Calculation: The IC₅₀ value is dependent on the concentration of the radioligand used in the assay. To determine the inhibition constant (Kᵢ), which is an intrinsic measure of the inhibitor's affinity, the Cheng-Prusoff equation is used:

Kᵢ = IC₅₀ / (1 + [L]/Kₑ)

Where:

-

[L] is the concentration of the radioligand.

-

Kₑ is the dissociation constant of the radioligand for MAO-A.

-

Visualizations

Signaling Pathway of Monoamine Oxidase A

Caption: Signaling pathway of MAO-A and the inhibitory action of this compound.

Experimental Workflow for Radioligand Binding Assay

Caption: Workflow for a competitive radioligand binding assay.

Conclusion

This compound is a selective and reversible inhibitor of MAO-A. While specific, publicly available quantitative data on its binding affinity is lacking, the established methodologies for characterizing such compounds are well-defined. The radioligand binding assay, as detailed in this guide, provides a robust framework for determining the IC₅₀ and Kᵢ values, which are crucial parameters for assessing the potency of a MAO-A inhibitor. Further research and publication of data related to this compound would be necessary to provide a complete quantitative characterization of its in vitro binding profile.

Disclaimer: This document is intended for informational purposes for a scientific audience and is based on publicly available information. The lack of specific binding data for this compound highlights a gap in the readily accessible scientific literature.

References

Eprobemide: A Technical Overview of a Reversible MAO-A Inhibitor

An In-depth Guide for Researchers and Drug Development Professionals

Disclaimer: Publicly available, detailed quantitative pharmacokinetic and pharmacodynamic data for eprobemide (brand name: Befol) is scarce. This document summarizes the available information on this compound and presents a comprehensive overview of the closely related, well-studied compound moclobemide for comparative and informational purposes. Data for moclobemide should not be directly extrapolated to this compound.

Introduction to this compound

This compound is a reversible inhibitor of monoamine oxidase A (RIMA) that was developed and used in Russia as an antidepressant.[1] Structurally, it is closely related to moclobemide, differing only by the length of the linker connecting the morpholine and chlorobenzamide moieties.[1] As a selective MAO-A inhibitor, this compound's primary mechanism of action is to prevent the breakdown of key neurotransmitters like serotonin and norepinephrine in the brain, leading to their increased availability and an antidepressant effect.[2][3] Its registration in Russia was cancelled on December 30, 2003.[1]

Pharmacodynamics of this compound

This compound is a selective and reversible inhibitor of monoamine oxidase type A (MAO-A).[2][3] This targeted action allows for a more favorable side effect profile compared to older, non-selective MAO inhibitors, particularly concerning the "cheese effect" (hypertensive crisis) induced by tyramine-rich foods. This compound does not significantly affect the deamination of tyramine.[2][3]

The primary pharmacodynamic effect of this compound is the elevation of monoamine neurotransmitters in the central nervous system, which is believed to be the basis of its antidepressant activity.[2] Clinical use in Russia indicated its effectiveness in treating various forms of depression, especially those accompanied by anxiety, phobias, and hypochondria.[2]

Pharmacokinetics of this compound

Detailed pharmacokinetic data for this compound, such as absorption, distribution, metabolism, and excretion parameters, are not well-documented in publicly accessible literature. Russian drug information explicitly states that pharmacokinetic data is not provided.[2]

A Comparative Look: Pharmacokinetics and Pharmacodynamics of Moclobemide

Given the limited data on this compound, the following sections provide a detailed overview of the pharmacokinetics and pharmacodynamics of moclobemide, a structurally and functionally similar RIMA. This information is intended to provide a frame of reference for understanding the potential properties of this class of compounds.

Pharmacokinetics of Moclobemide

Moclobemide is rapidly and almost completely absorbed after oral administration.[4] It undergoes significant first-pass metabolism in the liver, which reduces its initial bioavailability; however, bioavailability increases with repeated dosing.[4]

Table 1: Pharmacokinetic Parameters of Moclobemide

| Parameter | Value | Reference |

| Bioavailability | 55-95% (increases with repeated administration) | [5] |

| Time to Peak Plasma Concentration (Tmax) | 0.3 - 2 hours | [5] |

| Elimination Half-life | 1 - 2 hours (4 hours in the elderly) | [5] |

| Protein Binding | 50% | [5] |

| Metabolism | Hepatic (CYP2C19, CYP2D6, CYP1A2) | [6] |

| Excretion | Primarily renal (as metabolites) | [5] |

A study to determine the single-dose pharmacokinetics of moclobemide would typically involve the following steps:

-

Subject Recruitment: A cohort of healthy adult volunteers is recruited. Exclusion criteria would include a history of significant medical conditions, use of other medications, and known allergies to the drug class.

-

Dosing: After an overnight fast, subjects receive a single oral dose of moclobemide (e.g., 150 mg).

-

Blood Sampling: Blood samples are collected at predetermined time points before and after drug administration (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours).

-

Plasma Analysis: Plasma is separated from the blood samples, and the concentration of moclobemide and its metabolites is quantified using a validated analytical method, such as high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC (area under the curve), elimination half-life, and clearance.

Caption: Workflow for a typical pharmacokinetic study.

Pharmacodynamics of Moclobemide

Moclobemide's primary pharmacodynamic effect is the reversible inhibition of MAO-A. This leads to an increase in the synaptic concentrations of serotonin, norepinephrine, and to a lesser extent, dopamine.

Table 2: Pharmacodynamic Parameters of Moclobemide

| Parameter | Value | Reference |

| Target | Monoamine Oxidase A (MAO-A) | [7] |

| Mechanism of Action | Reversible Inhibitor | [7] |

| IC50 (for MAO-A inhibition) | Varies with substrate and dose | [7] |

The pharmacodynamic effect of moclobemide on MAO-A activity can be assessed in humans by measuring the plasma levels of monoamine metabolites. A common biomarker is 3,4-dihydroxyphenylglycol (DHPG), a metabolite of norepinephrine.

-

Study Design: A placebo-controlled, crossover study design is often employed with healthy volunteers.

-

Dosing: Subjects receive either a single dose of moclobemide or a placebo.

-

Blood Sampling: Blood samples are collected over a 24-hour period.

-

Biomarker Analysis: Plasma concentrations of DHPG are measured using a sensitive analytical technique like HPLC with electrochemical detection.

-

Data Analysis: The reduction in plasma DHPG levels following moclobemide administration, compared to placebo, provides a quantitative measure of MAO-A inhibition.

Caption: Mechanism of MAO-A inhibition by moclobemide.

Conclusion

This compound is a reversible and selective MAO-A inhibitor with a history of use as an antidepressant in Russia. While its pharmacodynamic profile is qualitatively understood, a significant lack of publicly available quantitative pharmacokinetic and pharmacodynamic data limits a comprehensive technical assessment. The detailed information available for the closely related compound, moclobemide, provides a valuable comparative framework for researchers and drug development professionals interested in this class of antidepressants. Further research would be necessary to fully characterize the pharmacokinetic and pharmacodynamic properties of this compound.

References

- 1. [The action of befol and its derivatives on monoamine oxidase of different origins] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Эпробемид — Википедия [ru.wikipedia.org]

- 3. Описание ЭПРОБЕМИД показания, дозировки, противопоказания активного вещества this compound [vidal.ru]

- 4. N-(2-acetyl-4-aminophenyl)-3-chlorobenzamide | C15H13ClN2O2 | CID 10446852 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. 4-Chloro-N-(4-morpholinyl)benzamide|CAS 5569-63-1 [benchchem.com]

- 7. [Selective inhibition of monoamine oxidase in bovine brain by befol and moclobemide] - PubMed [pubmed.ncbi.nlm.nih.gov]

Eprobemide: A Technical Whitepaper on its Potential as a Reversible Monoamine Oxidase-A Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eprobemide (brand name: Befol) is a selective and reversible inhibitor of monoamine oxidase-A (MAO-A), an enzyme pivotal in the catabolism of key neurotransmitters such as serotonin, norepinephrine, and dopamine.[1][2] Developed in Russia, it has been utilized as an antidepressant.[3][4] Its mechanism of action offers a theoretical advantage over older, irreversible MAO inhibitors by reducing the risk of hypertensive crisis associated with tyramine-rich foods.[2] This technical guide provides a comprehensive overview of the available scientific information on this compound, focusing on its core pharmacology, and outlines standard experimental protocols relevant to its study. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this paper also draws parallels with the closely related and well-studied reversible MAO-A inhibitor, moclobemide, to provide a more complete conceptual framework.

Introduction to Reversible MAO-A Inhibition

Monoamine oxidase (MAO) exists in two isoforms, MAO-A and MAO-B, which differ in their substrate specificity and inhibitor sensitivity. MAO-A preferentially metabolizes serotonin and norepinephrine, making it a key target for antidepressant therapies.[5] Traditional MAO inhibitors (MAOIs) form a covalent bond with the enzyme, leading to irreversible inhibition.[2] This necessitates a lengthy washout period for the enzyme to be resynthesized and carries a significant risk of hypertensive crisis if dietary tyramine is ingested.[2]

Reversible inhibitors of MAO-A (RIMAs), such as this compound, offer a safer therapeutic profile. Their non-covalent binding allows for the displacement of the inhibitor by high concentrations of substrates like tyramine, mitigating the risk of a dangerous pressor response.[2] The reversible nature also allows for a quicker return of enzyme function upon discontinuation of the drug.[2]

This compound: Core Pharmacology

This compound, chemically known as 4-chloro-N-[3-(4-morpholinyl)propyl]-benzamide, is structurally similar to moclobemide.[1] It is characterized as a non-competitive and reversible inhibitor of MAO-A with selective action on serotonin deamination.[1][6]

In Vitro Inhibitory Activity

| Compound | Target | Inhibition Type | IC50 (µM) | Ki (µM) | Source |

| This compound | MAO-A | Non-competitive, Reversible | Data not available | Data not available | |

| Moclobemide | MAO-A | Reversible | 6.1 | Data not available | [4] |

| Toloxatone | MAO-A | Reversible | 0.93 | Data not available | [4] |

| Harmine | MAO-A | Competitive, Reversible | Data not available | 0.048 | [4] |

Experimental Protocols

In Vitro MAO-A Inhibition Assay

This protocol describes a common method for determining the in vitro inhibitory activity of a compound against MAO-A.

Objective: To determine the IC50 value of a test compound for the inhibition of human recombinant MAO-A.

Materials:

-

Human recombinant MAO-A enzyme

-

Kynuramine (substrate)

-

Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Positive control (e.g., clorgyline)

-

Phosphate buffer (pH 7.4)

-

96-well microplate

-

Microplate reader capable of fluorescence detection

Procedure:

-

Prepare serial dilutions of the test compound and the positive control in phosphate buffer.

-

In a 96-well plate, add the human recombinant MAO-A enzyme to each well.

-

Add the different concentrations of the test compound, positive control, or vehicle control to the respective wells.

-

Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the substrate, kynuramine.

-

Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding a stop solution (e.g., NaOH).

-

Measure the fluorescence of the product, 4-hydroxyquinoline, using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of the test compound compared to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Pharmacokinetics

Detailed pharmacokinetic data for this compound in humans is not widely available. The table below is structured to present key pharmacokinetic parameters and is populated with data for moclobemide to serve as a reference.

| Parameter | Description | This compound Value | Moclobemide Value | Source |

| Tmax (hours) | Time to reach maximum plasma concentration | Data not available | ~1 | [8] |

| Cmax (ng/mL) | Maximum plasma concentration | Data not available | Varies with dose | [9] |

| t1/2 (hours) | Elimination half-life | Data not available | 1-3 | [8] |

| Bioavailability (%) | Fraction of administered dose reaching systemic circulation | Data not available | 56 (single dose) to 90 (multiple doses) | [10] |

| Metabolism | Primary route of elimination | Data not available | Hepatic (Oxidation) | [8][11] |

| Excretion | Primary route of removal from the body | Data not available | Primarily renal (as metabolites) | [8] |

Clinical Pharmacokinetic Study Protocol

This protocol outlines a typical design for a Phase I clinical trial to assess the pharmacokinetics of an oral drug like this compound.

Objective: To evaluate the single-dose and multiple-dose pharmacokinetics, safety, and tolerability of this compound in healthy adult volunteers.

Study Design: A randomized, double-blind, placebo-controlled, ascending dose study.

Participants: Healthy adult male and female volunteers.

Procedure:

-

Single Ascending Dose (SAD) Phase:

-

Cohorts of participants receive a single oral dose of this compound or placebo.

-

Doses are escalated in subsequent cohorts after safety review.

-

Serial blood samples are collected at predefined time points (e.g., pre-dose, and at various intervals post-dose) to measure plasma concentrations of this compound and its potential metabolites.

-

Pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) are calculated.

-

-

Multiple Ascending Dose (MAD) Phase:

-

Cohorts of participants receive multiple oral doses of this compound or placebo over a set period (e.g., once or twice daily for 7-14 days).

-

Blood samples are collected to determine steady-state pharmacokinetics.

-

Safety and tolerability are monitored throughout the study.

-

Metabolism

The metabolic pathway of this compound has not been explicitly detailed in the available literature. However, based on its structural similarity to moclobemide, it is likely metabolized in the liver primarily through oxidation.[11] The morpholine ring is a probable site for C- and N-oxidation, and aromatic hydroxylation of the chlorophenyl ring may also occur.[11][12]

Clinical Efficacy

The following table outlines the kind of data that would be presented from a typical clinical trial.

| Study Identifier | Phase | N (Patients) | Diagnosis | Treatment Arms | Duration (weeks) | Primary Outcome Measure | Key Finding |

| Data not available |

Conclusion

This compound represents a potentially valuable therapeutic agent as a reversible and selective MAO-A inhibitor for the treatment of depression. Its pharmacological profile suggests a favorable safety margin compared to older, irreversible MAOIs. However, a comprehensive understanding of its clinical potential is hampered by the limited availability of specific quantitative data on its inhibitory potency, pharmacokinetics, and clinical efficacy in the public domain. Further research and the publication of existing data are necessary to fully elucidate the therapeutic profile of this compound and its place in the management of depressive disorders. The information provided on the related compound moclobemide offers a valuable comparative framework for understanding the potential properties of this compound.

References

- 1. medkoo.com [medkoo.com]

- 2. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]

- 3. selleckchem.com [selleckchem.com]

- 4. MAO-A inhibitor | MAO-A Selective inhibitors | MAO-A isoform specific inhibitor [selleck.cn]

- 5. Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. e-lactancia.org [e-lactancia.org]

- 8. Clinical pharmacokinetics of the monoamine oxidase-A inhibitor moclobemide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacokinetics of moclobemide after single and multiple oral dosing with 150 milligrams 3 times daily for 15 days - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Disposition kinetics of moclobemide, a monoamine oxidase-A enzyme inhibitor: single and multiple dosing in normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Metabolism of Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Moclobemide: Therapeutic Use and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Molecular Targets of Eprobemide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eprobemide (brand name: Befol) is a pharmaceutical agent developed as an antidepressant and is characterized as a reversible inhibitor of monoamine oxidase A (MAO-A). Its primary molecular target is the enzyme MAO-A, which is responsible for the degradation of key monoamine neurotransmitters. By inhibiting this enzyme, this compound increases the synaptic availability of serotonin, norepinephrine, and dopamine, which is understood to be the basis of its antidepressant effect. This technical guide provides a detailed overview of the molecular target of this compound, its mechanism of action, relevant quantitative data for its class of inhibitors, detailed experimental protocols for target validation, and visualizations of the associated biochemical pathways and workflows.

Primary Molecular Target: Monoamine Oxidase A (MAO-A)

The principal molecular target of this compound is Monoamine Oxidase A (MAO-A) , a key enzyme in the catabolism of monoamine neurotransmitters.[1][2]

-

Enzyme Class: MAOs are flavin-containing enzymes located on the outer mitochondrial membrane.[3]

-

Function: MAO-A preferentially deaminates serotonin, norepinephrine (noradrenaline), and dopamine.[1] Its inhibition leads to an increase in the concentration of these neurotransmitters in the presynaptic neuron and synaptic cleft.

-

Mechanism of Inhibition: this compound is a non-competitive and reversible inhibitor of MAO-A (also known as a RIMA).[4][5] This reversibility is a critical feature, distinguishing it from older, irreversible MAO inhibitors and contributing to a more favorable safety profile, particularly concerning dietary tyramine interactions.[1]

-

Selectivity: this compound exhibits selective action, particularly on serotonin deamination.[4]

Signaling Pathway and Mechanism of Action

This compound exerts its therapeutic effect by modulating neurotransmitter levels through the inhibition of MAO-A. When MAO-A is inhibited, the degradation of monoamine neurotransmitters within the presynaptic neuron is reduced. This leads to an accumulation of neurotransmitters like serotonin in the cytosol, increasing their packaging into synaptic vesicles and subsequent release into the synaptic cleft. The elevated concentration of these neurotransmitters enhances signaling to the postsynaptic neuron, which is believed to alleviate depressive symptoms.

References

- 1. Monoamine Oxidase Inhibitors—Revisiting a Therapeutic Principle [scirp.org]

- 2. file.selleckchem.com [file.selleckchem.com]

- 3. Roles of selected non-P450 human oxidoreductase enzymes in protective and toxic effects of chemicals: review and compilation of reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. glpbio.com [glpbio.com]

- 5. [Selective inhibition of monoamine oxidase in bovine brain by befol and moclobemide] - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Eprobemide: Chemical Structure and Properties

Eprobemide is a pharmaceutical agent known for its antidepressant properties. It functions as a non-competitive and reversible inhibitor of monoamine oxidase A (MAO-A), a mechanism that leads to an increase in the levels of key neurotransmitters in the brain.[1][2][3][4][5] This guide provides a comprehensive overview of its chemical structure, physicochemical and pharmacological properties, and its mechanism of action for researchers, scientists, and professionals in drug development.

Chemical Structure and Identifiers

This compound, also known by its brand name Befol in Russia, is structurally related to moclobemide, differing only by the length of the linker connecting the morpholine and chlorobenzamide moieties.[1][2]

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | 4-Chloro-N-[3-(4-morpholinyl)propyl]benzamide[1][2] |

| CAS Number | 87940-60-1[1][2][6] |

| Chemical Formula | C₁₄H₁₉ClN₂O₂[1][2][6] |

| SMILES String | O=C(NCCCN1CCOCC1)C2=CC=C(Cl)C=C2[1][2][6] |

| InChI Key | YYFGRAGNYHYWEZ-UHFFFAOYSA-N[1][2][6] |

Physicochemical Properties

This compound is a solid, white to off-white powder.[1][4] Its molecular and physical characteristics are summarized in the table below.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 282.77 g/mol [1][2][4] |

| Exact Mass | 282.1135 u[1] |

| Appearance | Solid powder[1] |

| Solubility in DMSO | ≥ 125 mg/mL[4] |

| Solubility in Ethanol | 10 mg/mL[6] |

| Solubility in PBS (pH 7.2) | 0.5 mg/mL[6] |

| Purity | ≥98%[6] |

Pharmacological Properties

This compound's primary pharmacological action is the selective and reversible inhibition of monoamine oxidase A (MAO-A).[1][3][4][5][6] This inhibition is non-competitive.[1][3][4]

Table 3: Pharmacological Profile of this compound

| Property | Description |

| Mechanism of Action | Reversible inhibitor of monoamine oxidase A (RIMA)[5][7] |

| Pharmacological Class | Antidepressant[1][2][4] |

| Primary Target | Monoamine Oxidase A (MAO-A)[5][6] |

| Therapeutic Use | Treatment of depression[2][6] |

Mechanism of Action: MAO-A Inhibition

Monoamine oxidase A is a key enzyme in the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine. By reversibly inhibiting MAO-A, this compound prevents the breakdown of these neurotransmitters, leading to their increased concentration in the synaptic cleft. This enhanced neurotransmitter availability is believed to be the basis of its antidepressant effects.

Caption: Mechanism of action of this compound as a MAO-A inhibitor.

Experimental Protocols

While detailed experimental protocols for this compound are not extensively available in the public domain, its effects have been characterized in preclinical studies. For instance, its antidepressant potential was evaluated in rats using a modified forced swim test, where a 10 mg/kg dose was shown to reduce immobility time.[6] The synthesis of this compound has been described to involve the interaction of 4-chloro-N-(3-chloropropyl)benzamide with morpholine.

Further research into specific in vitro assays for determining MAO-A inhibition by this compound would likely involve methods similar to those used for other MAO inhibitors. These typically include incubating the enzyme with the inhibitor and a substrate (e.g., kynuramine or a radiolabeled monoamine) and measuring the rate of product formation.

Disclaimer: The information provided in this document is for research and informational purposes only and does not constitute medical advice.

References

- 1. medkoo.com [medkoo.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound (LIS 630) Datasheet DC Chemicals [dcchemicals.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. selleckchem.com [selleckchem.com]

- 6. caymanchem.com [caymanchem.com]

- 7. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]

Eprobemide: A Deep Dive into its Cellular and Molecular Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eprobemide is a reversible inhibitor of monoamine oxidase A (MAO-A), previously utilized as an antidepressant in Russia under the brand name Befol.[1][2][3] As a member of the RIMA (Reversible Inhibitor of Monoamine Oxidase A) class of drugs, its primary mechanism of action involves the modulation of monoaminergic neurotransmission. This technical guide provides a comprehensive overview of the known and inferred cellular and molecular mechanisms of this compound's action, with a focus on its enzymatic inhibition, effects on neurotransmitter systems, and potential downstream signaling pathways. Due to the limited availability of specific quantitative data for this compound, data from its structurally and functionally similar analogue, moclobemide, is included for comparative purposes and to provide a more complete picture of its likely pharmacological profile. This compound's chemical structure differs from moclobemide only by the presence of an additional carbon atom in the linker connecting the morpholine and chlorobenzamide moieties.[1][2]

Core Molecular Mechanism: Reversible Inhibition of Monoamine Oxidase-A

This compound functions as a non-competitive and reversible inhibitor of MAO-A.[2][4] MAO-A is a key enzyme responsible for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine in the presynaptic neuron and the synaptic cleft. By reversibly inhibiting MAO-A, this compound leads to an increase in the synaptic concentrations of these neurotransmitters, thereby enhancing monoaminergic signaling. This is believed to be the primary therapeutic mechanism underlying its antidepressant effects.

A positron emission tomography (PET) study using [11C]harmine, a radioligand for MAO-A, demonstrated that a related compound, esuprone, exhibited a marked reduction in MAO-A binding in the human brain, comparable to that of moclobemide.[5] This in-vivo evidence supports the target engagement of this class of compounds in the central nervous system.

Quantitative Data on MAO-A Inhibition

| Compound | Target | Inhibition Type | Ki (μM) | IC50 (μM) | Source |

| Moclobemide | MAO-A | Reversible, Mixed | 0.2-0.4 (initial competitive phase) | 6.1 | [6] |

Note: The inhibition by moclobemide is complex, showing an initial competitive phase followed by a time-dependent increase in potency, characteristic of a slow-binding inhibitor.[6] It is plausible that this compound exhibits similar kinetic properties.

Effects on Monoamine Transporters and Receptors

While the primary target of this compound is MAO-A, its full pharmacological profile may involve interactions with other components of the monoaminergic systems, such as transporters and postsynaptic receptors.

Serotonin and Dopamine Transporters

There is a lack of specific data on the binding affinity and inhibitory potency of this compound at the serotonin transporter (SERT) and dopamine transporter (DAT). For comparison, many antidepressants exhibit some level of interaction with these transporters, which can contribute to their overall therapeutic effect and side-effect profile.

Dopamine Receptors

Similarly, direct binding studies of this compound at dopamine receptors are not extensively documented. An early study indicated that some benzamide derivatives, the chemical class to which this compound belongs, may have effects on striatum dopamine receptors in response to stress.[7] However, without specific binding affinity data (Ki or Kd values), the direct impact of this compound on dopaminergic neurotransmission via receptor interaction remains speculative.

Downstream Signaling Pathways: Neuroplasticity and Gene Expression

The therapeutic effects of antidepressants, including MAOIs, are understood to extend beyond the acute increase in synaptic monoamines. Chronic treatment is associated with neuroadaptive changes involving intracellular signaling cascades and the regulation of gene expression, ultimately leading to enhanced neuroplasticity.

CREB and BDNF Signaling

A key pathway implicated in the long-term effects of antidepressants is the cyclic AMP response element-binding protein (CREB) and brain-derived neurotrophic factor (BDNF) signaling cascade. Chronic antidepressant administration has been shown to increase the expression and phosphorylation of CREB in brain regions like the hippocampus.[8][9] Activated CREB, in turn, promotes the transcription of target genes, including BDNF.[10][11] BDNF is a neurotrophin that plays a crucial role in neuronal survival, growth, and synaptic plasticity.[12][13] The upregulation of the CREB-BDNF pathway is thought to be a common mechanism through which different classes of antidepressants mediate their therapeutic effects.[8][10] While direct evidence for this compound's effect on this pathway is lacking, it is highly probable that, as an antidepressant that increases synaptic monoamines, it would also engage this critical neuroplasticity pathway.

Experimental Protocols

Detailed experimental protocols for studies specifically investigating this compound are not widely available. However, standardized and validated protocols for assessing the key molecular interactions of compounds like this compound are well-established.

Reversible MAO-A Inhibition Assay

Objective: To determine the inhibitory constant (Ki) and the half-maximal inhibitory concentration (IC50) of this compound for MAO-A.

Principle: The activity of MAO-A is measured by monitoring the rate of conversion of a substrate (e.g., kynuramine or a fluorogenic substrate) to its product. The assay is performed in the presence of varying concentrations of the inhibitor (this compound) to determine its potency. The reversibility of the inhibition can be assessed by methods such as dialysis or rapid dilution.

Generalized Protocol:

-

Enzyme Source: Recombinant human MAO-A or mitochondrial fractions from tissues rich in MAO-A (e.g., human placenta or rat brain).

-

Substrate: Kynuramine or a commercially available fluorometric substrate.

-

Inhibitor: this compound dissolved in a suitable solvent (e.g., DMSO).

-

Assay Buffer: Typically a phosphate buffer at physiological pH (e.g., 100 mM potassium phosphate, pH 7.4).

-

Procedure:

-

Pre-incubate the enzyme with varying concentrations of this compound for a defined period.

-

Initiate the reaction by adding the substrate.

-

Monitor the formation of the product over time using a spectrophotometer or fluorometer.

-

For reversibility testing, incubate the enzyme with the inhibitor, then remove the inhibitor by dialysis or dilution and measure the recovery of enzyme activity.

-

-

Data Analysis:

-

Calculate the initial reaction velocities at each inhibitor concentration.

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration to determine the IC50 value using non-linear regression.

-

Use the Cheng-Prusoff equation to calculate the Ki value from the IC50 value and the substrate concentration.

-

Analyze the data using Lineweaver-Burk or other kinetic plots to determine the mode of inhibition (e.g., competitive, non-competitive).

-

Monoamine Transporter and Receptor Binding Assays

Objective: To determine the binding affinity (Ki or Kd) of this compound for monoamine transporters (SERT, DAT) and dopamine receptors (e.g., D2).

Principle: Radioligand binding assays are used to measure the affinity of a test compound for a specific receptor or transporter. The assay involves competing the binding of a radiolabeled ligand with the unlabeled test compound.

Generalized Protocol:

-

Source of Transporters/Receptors: Cell lines stably expressing the human transporter or receptor of interest (e.g., HEK293 cells) or membrane preparations from brain tissue.

-

Radioligand: A high-affinity radiolabeled ligand specific for the target (e.g., [3H]citalopram for SERT, [3H]win 35,428 for DAT, or [3H]spiperone for D2 receptors).

-

Test Compound: this compound at a range of concentrations.

-

Procedure:

-

Incubate the membrane preparation with the radioligand and varying concentrations of this compound.

-

Separate the bound from the free radioligand by rapid filtration through glass fiber filters.

-

Quantify the radioactivity retained on the filters using liquid scintillation counting.

-

-

Data Analysis:

-

Generate a competition curve by plotting the percentage of specific binding of the radioligand against the logarithm of the this compound concentration.

-

Determine the IC50 value from the curve using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

Visualizations

Signaling Pathway of this compound Action

Caption: Proposed signaling pathway of this compound action.

Experimental Workflow for MAO-A Inhibition Assay

Caption: Workflow for determining MAO-A inhibition by this compound.

Conclusion

This compound's primary molecular mechanism is the reversible, non-competitive inhibition of MAO-A, leading to increased levels of monoamine neurotransmitters in the synapse. While direct quantitative data on its interaction with other neuronal targets is scarce, its structural similarity to moclobemide suggests a pharmacological profile characterized by selective MAO-A inhibition. The long-term therapeutic effects of this compound are likely mediated by downstream neuroadaptive changes, including the activation of the CREB-BDNF signaling pathway, which promotes neuroplasticity. Further research is warranted to fully elucidate the complete cellular and molecular profile of this compound, which could inform the development of novel antidepressants with similar mechanisms of action.

References

- 1. medkoo.com [medkoo.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. selleckchem.com [selleckchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. MAO-A inhibition in brain after dosing with esuprone, moclobemide and placebo in healthy volunteers: in vivo studies with positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mode of action and characteristics of monoamine oxidase-A inhibition by moclobemide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

- 8. cAMP Response Element-Mediated Gene Transcription Is Upregulated by Chronic Antidepressant Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Chronic antidepressant administration increases the expression of cAMP response element binding protein (CREB) in rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Epigenetic regulation of BDNF expression according to antidepressant response - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Sustained effects of rapidly-acting antidepressants require BDNF-dependent MeCP2 phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. BDNF — a key transducer of antidepressant effects - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vivo Animal Studies of Reversible Inhibitors of Monoamine Oxidase A (RIMAs)

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: No specific in vivo dosage studies for eprobemide were identified in the public domain. The following data and protocols are based on studies of moclobemide , a structurally and functionally similar reversible inhibitor of monoamine oxidase A (RIMA). This information is intended to serve as a guiding reference for planning in vivo animal studies with this compound or other RIMAs. Researchers should conduct dose-finding studies to establish the optimal dosage for their specific animal model and experimental conditions.

Introduction

This compound is a reversible inhibitor of monoamine oxidase A (RIMA), a class of antidepressant drugs that work by increasing the levels of key neurotransmitters in the brain, including serotonin, norepinephrine, and dopamine.[1] These neurotransmitters play a crucial role in mood regulation. By reversibly inhibiting the MAO-A enzyme, RIMAs prevent the breakdown of these monoamines, thereby enhancing neurotransmission.[2][3] Due to the reversible nature of their inhibition, RIMAs have a more favorable safety profile compared to older, irreversible MAO inhibitors, particularly concerning dietary tyramine interactions.[4]

In vivo animal studies are essential for evaluating the efficacy and safety of new RIMA compounds. These studies typically involve the use of validated animal models of depression and neuroprotection to assess the therapeutic potential of the drug. This document provides a summary of reported dosages for the representative RIMA, moclobemide, in various animal models, along with detailed protocols for key behavioral assays.

Quantitative Data Presentation: Moclobemide Dosage in Animal Studies

The following table summarizes the dosages of moclobemide used in various in vivo animal studies. This data can be used as a starting point for designing dosage regimens for this compound, with the caveat that dose-response relationships may vary between compounds.

| Animal Model | Species | Route of Administration | Dosage Range | Key Findings |

| Antidepressant Models | ||||

| Forced Swim Test (FST) | Rat | Oral (via osmotic minipump) | 2.5 - 15 mg/kg/day | Dose-dependent decrease in immobility and increase in active behaviors (swimming and climbing).[5] |

| Chronic Mild Stress (CMS) | Rat | Intraperitoneal (b.i.d.) | 20 mg/kg | Prevented stress-induced increase in intracranial self-stimulation (ICSS) threshold, indicating an antidepressant-like effect. |

| Ro 4-1284-induced akinesia | Mouse, Rat | Not specified | Not specified | Dose-dependently prevented akinesia and blepharospasm. |

| Behavioral Despair Test | Mouse | Not specified | Not specified | Decreased immobility score, similar to amitriptyline and imipramine. |

| Neuroprotection Models | ||||

| Anoxia/Glutamate-induced neuronal damage | Rat (in vitro cortical cultures) | In culture medium | 10 - 100 µM | Concentration-dependent increase in neuronal survival.[6] |

| FasL-induced apoptosis | Mouse (in vitro neural stem cells) | In culture medium | 50 µM | Increased cell viability and prevented apoptosis.[7] |

Experimental Protocols

Forced Swim Test (FST) for Antidepressant Activity

The Forced Swim Test is a widely used behavioral assay to screen for potential antidepressant drugs. The test is based on the observation that animals placed in an inescapable cylinder of water will eventually adopt an immobile posture. Antidepressant treatment has been shown to reduce the duration of this immobility.[8][9]

Materials:

-

Cylindrical water tanks (e.g., 40 cm high, 20 cm in diameter for rats; 25 cm high, 10 cm in diameter for mice).[8][9]

-

Water maintained at 23-25°C.[10]

-

Video recording and analysis software.

-

Test compound (e.g., moclobemide) and vehicle control.

-

Habituation (Day 1): Place each rat individually into the water-filled cylinder (water depth of 30 cm) for a 15-minute pre-swim session. This session is not scored but serves to induce a stable baseline of immobility for the test session.

-

Drug Administration: Following the pre-swim, administer the test compound or vehicle according to the desired dosing regimen (e.g., acute, sub-chronic, or chronic). For chronic studies, osmotic minipumps can be used for continuous delivery.[5]

-

Test Session (Day 2): 24 hours after the pre-swim session, place the rats back into the water-filled cylinders for a 5-minute test session.

-

Behavioral Scoring: Record the entire 5-minute session. The duration of immobility (defined as the lack of movement except for small motions to keep the head above water) is scored. Active behaviors such as swimming and climbing can also be quantified.[5]

-

Data Analysis: Compare the duration of immobility between the drug-treated and vehicle-treated groups. A significant reduction in immobility in the drug-treated group is indicative of an antidepressant-like effect.

Unpredictable Chronic Mild Stress (UCMS) Model of Depression

The UCMS model is considered to have high face and predictive validity for studying depression, as it mimics the effects of chronic stress, a major contributing factor to the development of depressive disorders in humans.[12][13]

Materials:

-

Animal housing with the ability to manipulate environmental conditions.

-

Various stressors (see below).

-

Sucrose solution (1-2%) and water bottles.

-

Test compound (e.g., moclobemide) and vehicle control.

Procedure (Mouse): [12][14][15][16]

-

Baseline Measurement: Prior to the stress protocol, measure baseline sucrose preference by providing the mice with a choice between a bottle of sucrose solution and a bottle of water for 24-48 hours.

-

UCMS Protocol (4-8 weeks): Subject the mice to a series of unpredictable, mild stressors daily. The stressors should be varied to prevent habituation. Examples of stressors include:

-

Cage tilt: Tilting the home cage at a 45° angle.

-

Wet bedding: Dampening the bedding with water.

-

Reversed light-dark cycle: Reversing the 12-hour light/dark cycle.

-

Social stress: Housing with an unfamiliar cage mate or exposure to a dominant mouse.

-

Predator sounds/smells: Exposure to recordings of predator vocalizations or predator-soiled bedding.

-

Restraint stress: Placing the mouse in a restraint tube for a short period.

-

-

Drug Administration: Begin administration of the test compound or vehicle at the start of the UCMS protocol or after a period of stress induction.

-

Sucrose Preference Test: At regular intervals (e.g., weekly), measure sucrose preference as described in the baseline measurement. Anhedonia, a core symptom of depression, is indicated by a significant reduction in sucrose preference in the stressed group compared to the non-stressed control group.

-

Data Analysis: Compare the sucrose preference between the drug-treated stressed group and the vehicle-treated stressed group. A reversal of the stress-induced decrease in sucrose preference in the drug-treated group suggests an antidepressant effect.

Visualization of Pathways and Workflows

Monoamine Oxidase A (MAO-A) Signaling Pathway

The primary mechanism of action of RIMAs like this compound and moclobemide is the inhibition of the MAO-A enzyme, which is located on the outer mitochondrial membrane.[2][17] This inhibition leads to an increase in the cytosolic concentrations of monoamine neurotransmitters.[1]

Caption: Mechanism of action of Reversible Inhibitors of Monoamine Oxidase A (RIMAs).

Experimental Workflow for In Vivo Antidepressant Screening

The following diagram outlines a general workflow for screening potential antidepressant compounds in animal models.

Caption: General workflow for in vivo screening of antidepressant compounds.

References

- 1. Reversible Inhibitors of Monoamine Oxidase-A (RIMAs): Robust, Reversible Inhibition of Human Brain MAO-A by CX157 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biochemistry and pharmacology of reversible inhibitors of MAO-A agents: focus on moclobemide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biochemistry and pharmacology of moclobemide, a prototype RIMA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]

- 5. Differential behavioral effects of the antidepressants reboxetine, fluoxetine, and moclobemide in a modified forced swim test following chronic treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Moclobemide attenuates anoxia and glutamate-induced neuronal damage in vitro independently of interaction with glutamate receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Moclobemide upregulated Bcl-2 expression and induced neural stem cell differentiation into serotoninergic neuron via extracellular-regulated kinase pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. The Unpredictable Chronic Mild Stress Protocol for Inducing Anhedonia in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. An Unpredictable Chronic Mild Stress Protocol for Instigating Depressive Symptoms, Behavioral Changes and Negative Health Outcomes in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Chronic Mild Stress (CMS) in Mice: Of Anhedonia, ‘Anomalous Anxiolysis’ and Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. An optimized protocol for establishing a chronic stress model in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Monoamine oxidase A (MAO-A): a signature marker of alternatively activated monocytes/macrophages - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Eprobemide in Cultured Cell Lines for Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eprobemide is a reversible inhibitor of monoamine oxidase A (RIMA), an enzyme pivotal in the catabolism of key monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine.[1][2][3] Inhibition of MAO-A leads to an increase in the synaptic availability of these neurotransmitters, a mechanism central to the therapeutic effects of many antidepressant medications.[1][2][3] Beyond its role in neurotransmitter metabolism, MAO-A is also a source of oxidative stress through the production of hydrogen peroxide as a byproduct of its catalytic activity.[1] Consequently, inhibitors of MAO-A like this compound are valuable tools in neuroscience research to study neuroprotection, mechanisms of neurodegenerative diseases, and the cellular responses to oxidative stress and apoptosis in various in vitro models.[1][4][5]

This document provides detailed application notes and protocols for the use of this compound and its close structural and functional analog, moclobemide, in cultured neuronal cell lines for neuroscience research.

Mechanism of Action

This compound, and other RIMAs, function by reversibly binding to the active site of the MAO-A enzyme. This inhibition prevents the breakdown of monoamine neurotransmitters, leading to their accumulation in the presynaptic neuron and increased availability in the synaptic cleft.[2][3] This action modulates downstream signaling pathways associated with neuronal survival and function. Furthermore, by inhibiting MAO-A, this compound reduces the production of reactive oxygen species (ROS), thereby mitigating oxidative stress-induced cellular damage.[1][6]

Quantitative Data Summary

The following tables summarize key quantitative data from studies using moclobemide, a close analog of this compound, in various neuronal cell lines. These values can serve as a starting point for designing experiments with this compound.

| Cell Line | Application | Moclobemide Concentration | Treatment Duration | Observed Effect | Reference |

| Rat Primary Cortical Neurons | Neuroprotection against anoxia | 10-100 µM | 5-7 hours | Concentration-dependent increase in neuronal survival. | [4] |

| Rat Primary Cortical Neurons | Neuroprotection against glutamate toxicity | 10-100 µM | 6 hours | Concentration-dependent increase in neuronal survival. | [4] |

| PC12 Cells | Proliferation | 2 µM, 10 µM | 3 days | Increased percentage of cells in the S-phase. | [7] |

| Neural Stem Cells (NSCs) | Cell Viability | 50 µM | 24-72 hours | Increased cell viability and proliferation. | [2] |

| Neural Stem Cells (NSCs) | Apoptosis Prevention | 50 µM | Not specified | Prevention of FasL-induced apoptosis. | [2] |

Table 1: Neuroprotective and Proliferative Effects of Moclobemide

| Cell Line | Signaling Molecule | Moclobemide Concentration | Observed Effect | Reference |

| Neural Stem Cells (NSCs) | Bcl-2, Bcl-xL | 50 µM | Upregulation of gene expression. | [2][8] |

| Neural Stem Cells (NSCs) | Phospho-ERK1/2 | 50 µM | Increased phosphorylation. | [2][8] |

| SH-SY5Y Cells | Bcl-2 | Not specified | Reversal of staurosporine-induced depletion. | [6] |

| SH-SY5Y Cells | p38, JNK, ERK | Not specified | Reversal of staurosporine-induced activation. | [6] |

Table 2: Effects of Moclobemide on Intracellular Signaling Pathways

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

-

Materials: this compound powder, Dimethyl Sulfoxide (DMSO), sterile microcentrifuge tubes.

-

Procedure:

-

Calculate the required amount of this compound powder to prepare a 100 mM stock solution.

-

Under sterile conditions, dissolve the this compound powder in the appropriate volume of DMSO.

-

Vortex thoroughly to ensure complete dissolution.

-

Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C.

-

Protocol 2: Neuroprotection Assay in SH-SY5Y Cells

This protocol is adapted from studies on neuroprotection in SH-SY5Y cells and the use of moclobemide.[4][6]

-

Cell Culture:

-

Culture SH-SY5Y human neuroblastoma cells in a suitable medium (e.g., DMEM/F12) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

-

For experiments, seed the cells in 96-well plates at a density of approximately 1 x 10⁴ cells per well and allow them to adhere overnight.

-

-

Treatment:

-

Prepare working solutions of this compound by diluting the stock solution in a serum-free culture medium. A concentration range of 10-100 µM is a good starting point based on moclobemide data.[4]

-

Induce oxidative stress by treating the cells with a neurotoxin such as H₂O₂ (e.g., 100 µM for 30 minutes) or by serum starvation.[9]

-

Co-treat the cells with the neurotoxin and different concentrations of this compound. Include appropriate controls (untreated cells, cells treated with neurotoxin only, and cells treated with this compound only).

-

Incubate for the desired period (e.g., 24 hours).

-

-

Cell Viability Assessment (MTT Assay):

-

After the incubation period, add MTT solution (e.g., 20 µL of 5 mg/mL solution) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

-

Protocol 3: Western Blot for Signaling Pathway Analysis

This protocol is based on the findings that moclobemide affects the ERK/MAPK and Bcl-2 signaling pathways.[2][6]

-

Cell Culture and Treatment:

-

Culture SH-SY5Y or PC12 cells in 6-well plates until they reach 70-80% confluency.

-

Treat the cells with this compound at an effective concentration (e.g., 50 µM) for a specified time (e.g., 24 hours).[2] Include an untreated control.

-

-

Protein Extraction:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein.

-

Determine the protein concentration using a BCA or Bradford assay.

-

-

Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against target proteins (e.g., phospho-ERK, total-ERK, Bcl-2, and a loading control like β-actin) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities to determine the relative protein expression levels.

-

Signaling Pathways

This compound, through its inhibition of MAO-A, can modulate several key signaling pathways implicated in neuronal survival and apoptosis.

-

ERK/MAPK Pathway: The extracellular signal-regulated kinase (ERK) is part of the mitogen-activated protein kinase (MAPK) cascade, which is crucial for cell proliferation, differentiation, and survival. Studies with moclobemide have shown that it can increase the phosphorylation of ERK, thereby activating this pro-survival pathway.[2][8]

-

Bcl-2 Family Proteins: Bcl-2 is an anti-apoptotic protein that plays a critical role in regulating the intrinsic pathway of apoptosis. Moclobemide has been demonstrated to upregulate the expression of Bcl-2, which can protect neurons from apoptotic stimuli.[2][6][8]

Conclusion

This compound is a valuable pharmacological tool for in vitro neuroscience research. Its ability to reversibly inhibit MAO-A allows for the investigation of monoamine neurotransmitter systems, neuroprotection against oxidative stress, and the modulation of signaling pathways involved in cell survival and apoptosis. The protocols and data presented here, largely based on its close analog moclobemide, provide a solid foundation for researchers to design and execute experiments using this compound in cultured neuronal cell lines. Further research will continue to elucidate the full spectrum of its cellular and molecular effects, contributing to a deeper understanding of neuronal function and the development of novel therapeutic strategies for neurological and psychiatric disorders.

References

- 1. Overview of the Neuroprotective Effects of the MAO-Inhibiting Antidepressant Phenelzine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Moclobemide upregulated Bcl-2 expression and induced neural stem cell differentiation into serotoninergic neuron via extracellular-regulated kinase pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are MAO-A inhibitors and how do they work? [synapse.patsnap.com]

- 4. Moclobemide attenuates anoxia and glutamate-induced neuronal damage in vitro independently of interaction with glutamate receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Monoamine oxidase A and repressor R1 are involved in apoptotic signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Monoamine oxidase-A modulates apoptotic cell death induced by staurosporine in human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Moclobemide up-regulates proliferation of hippocampal progenitor cells in chronically stressed mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Moclobemide upregulated Bcl-2 expression and induced neural stem cell differentiation into serotoninergic neuron via extracellular-regulated kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Application Notes and Protocols for Eprobemide Dissolution

These application notes provide detailed protocols for the dissolution of Eprobemide for experimental use by researchers, scientists, and drug development professionals.

Product Information

-

Name: this compound

-

CAS Number: 87940-60-1

-

Molecular Formula: C₁₄H₁₉ClN₂O₂

-

Description: this compound is a selective and reversible inhibitor of monoamine oxidase A (MAO-A) and has been used as an antidepressant.[1][3][4] It is structurally similar to moclobemide.[2][5] this compound is provided as a solid, typically a white to off-white powder.[3]

Storage and Stability

Proper storage of this compound is crucial to maintain its integrity and activity.

-

Powder: Store at -20°C for up to 3 years.[3]

-

Stock Solutions: Aliquot and store at -80°C for up to 2 years or -20°C for up to 1 year.[3] It is advisable to avoid repeated freeze-thaw cycles.[1]

Solubility Data

This compound exhibits solubility in various organic solvents and limited solubility in aqueous solutions. The choice of solvent will depend on the specific experimental requirements.

| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Notes |

| DMSO | ≥ 125 | ≥ 442.06 | Use fresh, anhydrous DMSO as it is hygroscopic, which can reduce solubility.[1][3] |

| DMF | 25 | ~88.4 | - |

| Ethanol | 10 - 57 | ~35.4 - 201.57 | [1][6] |

| PBS (pH 7.2) | 0.5 | ~1.77 | Limited aqueous solubility.[6] |

Table 1: Solubility of this compound in Various Solvents.

Experimental Protocols

Preparation of Stock Solutions for In Vitro Use

For in vitro experiments, such as cell-based assays, dimethyl sulfoxide (DMSO) is a commonly used solvent.

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile, high-quality microcentrifuge tubes or vials

-

Calibrated pipettes and sterile tips

Protocol:

-

Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.

-

Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

-

Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock solution, add 353.64 µL of DMSO to 1 mg of this compound).

-

Vortex the solution until the this compound is completely dissolved. Gentle warming or sonication may be used to aid dissolution if precipitation occurs.[3]

-

Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C.

Preparation of Formulations for In Vivo Use

For in vivo studies, this compound can be formulated as a suspension or a clear solution, depending on the required concentration and administration route.

4.2.1. Suspension in Carboxymethylcellulose (CMC)

This protocol is suitable for oral administration.

Materials:

-

This compound powder

-

Carboxymethylcellulose sodium (CMC-Na) solution (e.g., 0.5% in sterile water)

-

Sterile tubes

-

Homogenizer or sonicator

Protocol:

-

Weigh the required amount of this compound.

-

Prepare a 0.5% CMC-Na solution by dissolving 0.5 g of CMC-Na in 100 mL of sterile water.

-

Add the this compound powder to the desired volume of the CMC-Na solution.

-

Mix thoroughly using a vortex mixer.

-

For a homogenous suspension, use a homogenizer or sonicator until no clumps are visible. A concentration of ≥5 mg/mL can be achieved.[1]

-

Prepare the suspension fresh before each administration.

4.2.2. Solubilization using a Co-Solvent System

This protocol aims to achieve a clear solution for administration.

Materials:

-

This compound powder

-

Dimethyl Sulfoxide (DMSO)

-

PEG300

-

Tween-80

-

Saline (0.9% NaCl)

Protocol:

-

Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).

-

In a sterile tube, add the components in the following order, mixing after each addition:

-

10% DMSO (from the stock solution)

-

40% PEG300

-

5% Tween-80

-

45% Saline

-

-

For example, to prepare 1 mL of the final formulation, add 100 µL of the 20.8 mg/mL this compound stock in DMSO to 400 µL of PEG300 and mix. Then add 50 µL of Tween-80 and mix. Finally, add 450 µL of saline to reach a final volume of 1 mL.[3] This will result in a clear solution with a final this compound concentration of ≥ 2.08 mg/mL.[3]

Signaling Pathway and Experimental Workflow

This compound Mechanism of Action

This compound is a reversible inhibitor of monoamine oxidase A (MAO-A).[1][4] MAO-A is an enzyme responsible for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine in the presynaptic neuron.[4] By inhibiting MAO-A, this compound increases the concentration of these neurotransmitters in the synaptic cleft, which is believed to be the primary mechanism behind its antidepressant effects.

Caption: Mechanism of action of this compound.

Experimental Workflow for In Vitro Dissolution

The following diagram illustrates a typical workflow for dissolving this compound for use in in vitro experiments.

Caption: Workflow for preparing this compound stock solutions.

References

Application of Eprobemide in Preclinical Models of Depression: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals